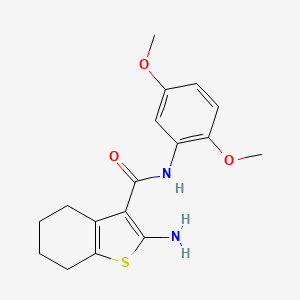

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKARWWYQYRSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha-1 adrenergic receptor . These receptors are primarily found in the arteriolar and venous vasculature. They play a crucial role in mediating smooth muscle contraction and have other important functions as well.

Mode of Action

The compound is a prodrug of the alpha-1 adrenergic receptor agonist. It forms an active metabolite, desglymidodrine, which exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature. This interaction leads to an increased vascular tone and elevation of blood pressure.

Biochemical Pathways

The activation of the alpha-1 adrenergic receptors triggers a cascade of biochemical reactions that lead to the contraction of smooth muscle cells in the blood vessels. This results in vasoconstriction, which increases vascular resistance and elevates blood pressure.

Biological Activity

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 440088-43-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.42 g/mol

- IUPAC Name : this compound

The compound features a benzothiophene core with modifications that enhance its biological activity. The presence of methoxy groups is significant for its interaction with biological targets.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. In vitro tests have demonstrated its ability to inhibit various cancer cell lines:

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The primary mechanism involves the activation of the alpha-1 adrenergic receptor . This receptor activation leads to a cascade of intracellular events that promote smooth muscle contraction and vasoconstriction, potentially increasing blood pressure and impacting tumor microenvironments favorably for therapeutic outcomes .

Pharmacokinetics

As a prodrug, this compound is metabolized into an active form that exerts its pharmacological effects. The metabolic pathway enhances its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anticancer Efficacy :

- Research on Mechanism :

Comparison with Similar Compounds

Pharmacological Activity Comparison

- Anticancer Activity: Azomethine derivatives of the parent scaffold exhibit pronounced cytostatic effects, particularly against leukemia and breast cancer cell lines. Computational predictions (PASS Online) highlight the 2,5-dimethoxyphenyl variant as a lead candidate for antimycobacterial and anticancer applications .

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chloro) show moderate antibacterial activity, while methoxy-substituted analogs (e.g., 2,5-dimethoxy) prioritize anticancer over antimicrobial effects .

- Cytostatic vs. Cytotoxic Profiles : The 2-fluorophenyl analog demonstrates balanced cytostatic and cytotoxic activities, attributed to its ability to intercalate DNA while maintaining metabolic stability .

Structural Characterization

- X-ray Crystallography: The 2-fluorophenyl analog crystallizes in the monoclinic P2₁/c space group, with intermolecular N–H⋯O and C–H⋯F interactions stabilizing the lattice .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) is standardized for purity assessment of azomethine derivatives, achieving >95% purity for lead compounds .

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by functionalization. For example, analogous compounds are synthesized via cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions, followed by coupling with substituted anilines . Key steps include:

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2,5-dimethoxyphenyl group to the benzothiophene core.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization in methanol/water mixtures improves purity (>95% by HPLC) .

Table 1: Representative Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, EtOH, reflux | 65–75 | |

| Amidation | EDC, DMF, rt | 80–85 | |

| Purification | MeOH/H₂O recrystallization | 90–95 |

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The benzothiophene protons (δ 2.5–3.0 ppm, multiplet) and aromatic methoxy groups (δ 3.7–3.8 ppm, singlet) are diagnostic. The amide NH₂ group appears as a broad singlet (δ 6.5–7.0 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-O (1250–1270 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., m/z 387.1245 [M+H]⁺) validates molecular formula .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

The primary amine (-NH₂) and carboxamide (-CONH-) groups are highly reactive. For example:

- Amine acylation : React with acyl chlorides (e.g., acetyl chloride) to form stable amides for biological screening .

- Electrophilic substitution : The electron-rich benzothiophene core undergoes nitration or halogenation at the 5-position .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be systematically addressed?

Discrepancies often arise from assay conditions. For example:

- Cell line variability : Test against standardized panels (e.g., NCI-60) to control for genetic drift .

- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit enzyme activity; use lower concentrations .

- Structural analogs : Compare with derivatives (e.g., 2-amino-N-(2-chlorophenyl) analogs) to isolate substituent effects .

Q. What computational strategies are effective in predicting reaction pathways for synthesizing novel derivatives?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for amide coupling .

- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine learning : Train models on existing benzothiophene reaction data to predict optimal solvents/catalysts .

Q. How can reaction conditions be optimized to minimize byproduct formation during large-scale synthesis?

- Temperature control : Maintain ≤60°C during amidation to prevent decomposition .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; Ni reduces side-reactions in tetrahydrobenzothiophene formation .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. What experimental approaches are recommended for elucidating interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .

- Molecular docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis to validate key residues .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Data Contradiction Analysis

Case Study : Conflicting reports on antibacterial activity (MIC ranging from 8–64 µg/mL).

- Resolution :

- Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC = 64 µg/mL) reflects Gram-positive selectivity .

- Assay media : Cation-adjusted Mueller-Hinton broth enhances reproducibility compared to nutrient agar .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.